molecular formula C14H31N B13548291 3-(Aminomethyl)-5-butylnonane

3-(Aminomethyl)-5-butylnonane

Cat. No.: B13548291
M. Wt: 213.40 g/mol
InChI Key: FKZLPOAYSYIMJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Aminomethyl)-5-butylnonane is an organic compound that belongs to the class of amines It is characterized by the presence of an aminomethyl group attached to a nonane chain with a butyl substituent at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-5-butylnonane can be achieved through several synthetic routes. One common method involves the alkylation of a suitable amine precursor with a halogenated nonane derivative. The reaction typically requires the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-5-butylnonane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into primary amines or hydrocarbons using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium or platinum catalyst.

    Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.

Major Products Formed

    Oxidation: Amides, nitriles.

    Reduction: Primary amines, hydrocarbons.

    Substitution: Substituted amines, alkylated derivatives.

Scientific Research Applications

3-(Aminomethyl)-5-butylnonane has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-5-butylnonane involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. Additionally, the compound can interact with cell membranes, affecting their permeability and function.

Comparison with Similar Compounds

Similar Compounds

    3-(Aminomethyl)-5-methylhexanoic acid: A structural analog with a similar aminomethyl group but different alkyl chain length.

    3-(Aminomethyl)phenylboronic acid: Contains an aminomethyl group attached to a phenyl ring, used in different applications.

    Muscimol: An aminomethyl derivative with a different core structure, known for its biological activity.

Uniqueness

3-(Aminomethyl)-5-butylnonane is unique due to its specific alkyl chain length and substitution pattern, which confer distinct chemical and physical properties

Properties

Molecular Formula

C14H31N

Molecular Weight

213.40 g/mol

IUPAC Name

4-butyl-2-ethyloctan-1-amine

InChI

InChI=1S/C14H31N/c1-4-7-9-14(10-8-5-2)11-13(6-3)12-15/h13-14H,4-12,15H2,1-3H3

InChI Key

FKZLPOAYSYIMJT-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CCCC)CC(CC)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.